

Validating CNX-500 as a Specific Btk Probe: A Comparative Guide

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Compound of Interest

Compound Name: CNX-500

Cat. No.: B15579846

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This guide provides a comprehensive validation of **CNX-500** as a specific probe for Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies and autoimmune diseases. Through a detailed comparison with other Btk inhibitors and their biotinylated analogues, this document offers supporting experimental data and protocols to aid in the selection of the most appropriate tools for Btk research.

Introduction to Btk and Covalent Probes

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, promoting B-cell proliferation, differentiation, and survival.^{[1][2][3][4]} Its dysregulation is implicated in various hematological cancers and autoimmune disorders. Covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys481) in the Btk active site have emerged as effective therapeutics.^{[5][6]} To study the engagement of these inhibitors with their target in a cellular context, specific and potent probes are essential.

CNX-500 is a biotinylated probe derived from the potent and selective covalent Btk inhibitor CC-292 (spebrutinib).^{[3][4][7]} The biotin tag allows for the detection and quantification of unbound Btk in competition assays, making it a valuable tool for pharmacodynamic and target engagement studies.^{[3][4][5][7][8]}

Comparative Analysis of Btk Probes

The utility of a Btk probe is determined by its potency (affinity for Btk) and specificity (minimal off-target binding). This section compares **CNX-500** with other commonly used or potential Btk probes derived from covalent inhibitors.

Potency Comparison

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a probe's potency. A lower IC₅₀ value indicates a higher affinity for the target enzyme.

Probe/Inhibitor	Parent Compound	Btk IC ₅₀ (nM)	Reference(s)
CNX-500	CC-292 (Spebrutinib)	0.5	[3][4][7]
Ibrutinib-biotin	Ibrutinib (PCI-32765)	0.755 - 1.02	[9]
Acalabrutinib-biotin (ACP-4016)	Acalabrutinib (ACP-196)	Not explicitly reported for the probe, but the parent compound has an IC ₅₀ of ~3-5 nM.	[10]
Zanubrutinib-biotin	Zanubrutinib (BGB-3111)	Not explicitly reported for the probe, but the parent compound has an IC ₅₀ of ~0.3 nM.	
Tirabrutinib-biotin	Tirabrutinib (ONO/GS-4059)	4.7	[11]

As the table indicates, **CNX-500** exhibits a high potency for Btk, comparable to or exceeding that of other available biotinylated probes.

Specificity Comparison: Kinome-Wide Selectivity

A highly specific probe should interact with a minimal number of other kinases. Kinome-wide screening provides a comprehensive assessment of a compound's selectivity. While direct kinome scans of biotinylated probes are not readily available, data from their parent compounds offer a strong indication of their specificity. A lower number of off-target hits in these scans suggests a higher specificity.

A study comparing the kinase selectivity of several Btk inhibitors at a concentration of 1 μ M revealed the following off-target profiles^[12]:

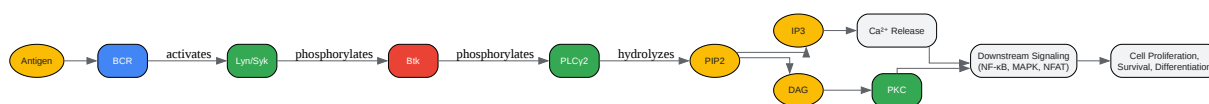
Parent Compound	Off-Target Kinases Inhibited (>65% at 1 μ M)	Hit Rate (%)
CC-292 (parent of CNX-500)	~36	8.3
Ibrutinib	~41	9.4
Acalabrutinib	~7	1.5
Zanubrutinib	~19	4.3
Tirabrutinib	~10	2.3

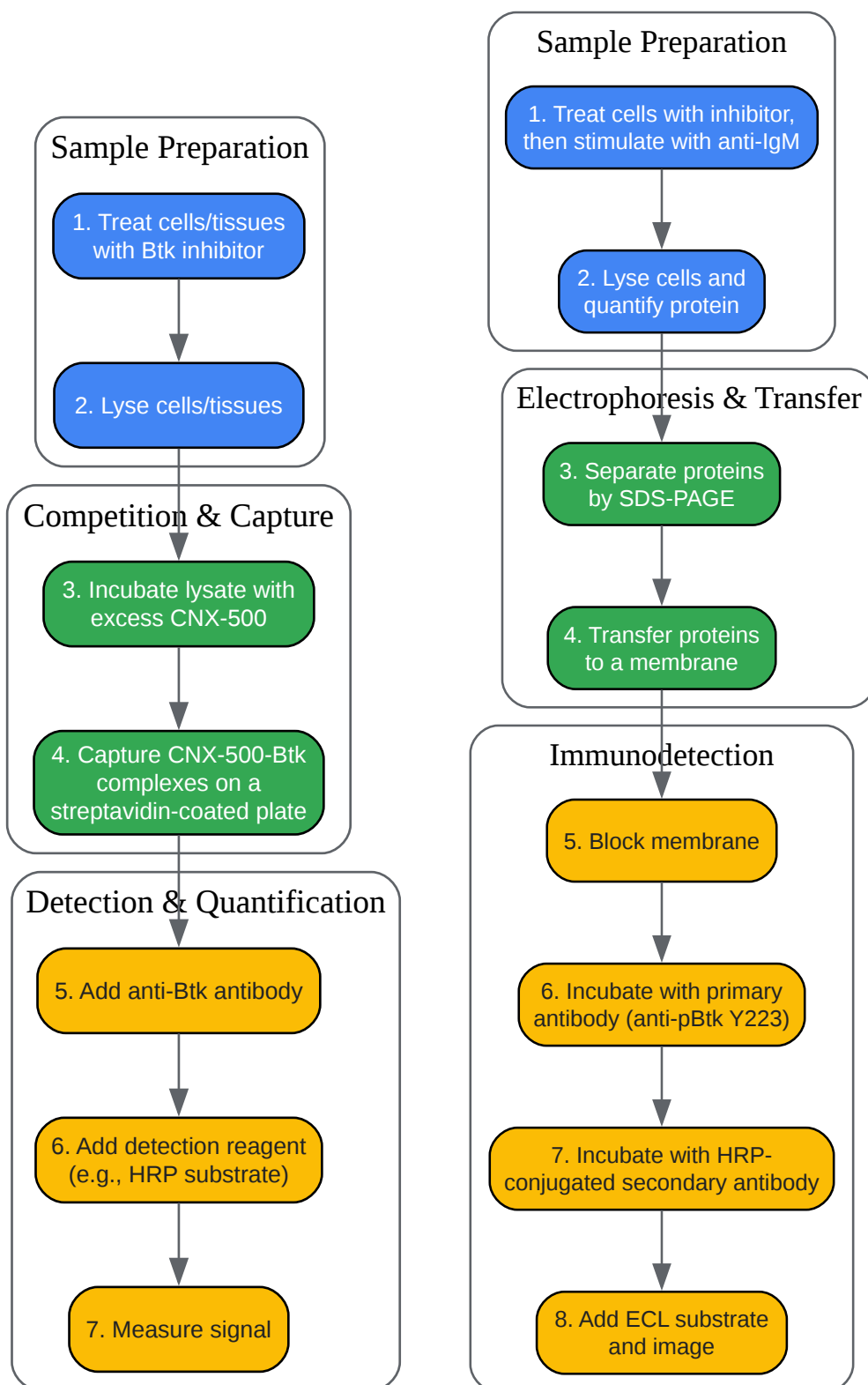
Based on the lower off-target hit rate of its parent compound, acalabrutinib, a probe derived from it would be predicted to have the highest specificity. However, CC-292, the parent of **CNX-500**, still demonstrates a favorable selectivity profile compared to the first-generation inhibitor, ibrutinib. The study also highlighted that spebrutinib (CC-292) showed less selectivity than acalabrutinib and tirabrutinib against other kinases with a cysteine residue in the same position as Cys481 in Btk, suggesting a higher potential for off-target covalent binding.^[12]

Experimental Protocols

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway.





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